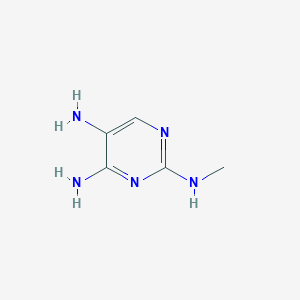

2-N-methylpyrimidine-2,4,5-triamine

Description

Structure

3D Structure

Properties

CAS No. |

1928-68-3 |

|---|---|

Molecular Formula |

C5H9N5 |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-N-methylpyrimidine-2,4,5-triamine |

InChI |

InChI=1S/C5H9N5/c1-8-5-9-2-3(6)4(7)10-5/h2H,6H2,1H3,(H3,7,8,9,10) |

InChI Key |

HMRJNTFPVKKQKH-UHFFFAOYSA-N |

SMILES |

CNC1=NC=C(C(=N1)N)N |

Canonical SMILES |

CNC1=NC=C(C(=N1)N)N |

Synonyms |

2,4,5-Pyrimidinetriamine, N2-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 N Methylpyrimidine 2,4,5 Triamine

Established Synthetic Routes for 2-N-methylpyrimidine-2,4,5-triamine

The creation of the this compound core relies on several foundational reaction types in organic chemistry. These routes typically build the heterocyclic ring from acyclic precursors.

The principal synthesis of pyrimidines often involves the cyclization of a three-carbon component with an N-C-N unit, such as a guanidine (B92328) or amidine. For the target molecule, N-methylguanidine serves as a key building block. A common strategy involves the condensation of guanidine salts with dinitriles like malononitrile (B47326) in the presence of a base to form 2,4,6-triaminopyrimidines. google.com A plausible route to a 2-N-methylated triaminopyrimidine would adapt this by using an appropriately substituted three-carbon synthon.

A more direct and widely applicable method is the reaction of amidinium salts with β-dicarbonyl compounds or their synthetic equivalents. organic-chemistry.org For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reacts with various amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters, which can be further functionalized. organic-chemistry.org Another established pathway involves the condensation of an α-formyl-β-alkoxypropionitrile with an amidine, like acetamidine, to generate a 2-substituted-4-amino-5-alkoxymethylpyrimidine. google.com This intermediate can then undergo further amination at the 5-position. To synthesize the target compound, this would necessitate the use of N-methylguanidine in the initial condensation step.

A highly effective and common strategy for introducing the C5-amino group onto a pyrimidine (B1678525) ring is through the reduction of a 5-nitro or 5-nitroso precursor. The synthesis of pyrimidine-2,4,5-triamine (B1267316) is often achieved via the reduction of 5-nitropyrimidine-2,4-diamine (B43640). mdpi.com This strongly suggests that this compound can be efficiently synthesized from a precursor such as 2-(methylamino)-5-nitropyrimidin-4-amine.

The reduction can be carried out using various reagents and conditions. Catalytic hydrogenation is a frequently employed method, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen pressure. mdpi.com Chemical reduction methods are also prevalent. For the analogous conversion of 5-nitropyrimidine-2,4-diamine to pyrimidine-2,4,5-triamine, sodium dithionite (B78146) (Na₂S₂O₄) has proven effective. mdpi.com Similarly, the reduction of 5-nitroso-2,4,6-triaminopyrimidine (B18466) to 2,4,5,6-tetraaminopyrimidine (B94255) can be accomplished with zinc dust in an acidic medium. google.com

Table 1: Reduction Conditions for 5-Nitropyrimidine-2,4-diamine to Pyrimidine-2,4,5-triamine This table presents data for the analogous non-methylated compound, which serves as a model for the synthesis of this compound from its corresponding 5-nitro precursor.

| Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Sodium Dithionite | Water | 60 °C | 59% | researchgate.net |

| H₂ / 10% Pd/C | DMF | 70 °C | 75% | mdpi.com |

| Tin (Sn) | Acidic Medium | - | Oil Formation | researchgate.net |

| Iron (Fe) | Acidic Medium | - | Oil Formation | researchgate.net |

Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures in a single pot, enhancing atomic economy and reducing synthetic steps. While a specific MCR for the direct synthesis of this compound is not prominently documented, general MCRs for pyrimidine synthesis can be adapted. These reactions typically involve the combination of an amidine, an aldehyde, and a component containing a reactive methylene (B1212753) group. mdpi.com A plausible MCR approach would involve the reaction of N-methylguanidine, an appropriate aldehyde, and a nitrile derivative under catalytic conditions to construct the desired pyrimidine core.

Functional Group Interconversions on this compound

Once the this compound scaffold is synthesized, its amino groups offer sites for further derivatization, allowing for the exploration of its chemical space and the synthesis of more complex molecules.

The exocyclic amino groups at the C2, C4, and C5 positions exhibit different nucleophilicities due to the electronic effects of the pyrimidine ring, potentially allowing for selective reactions. A general strategy for the N-acylation of amino groups on pyrimidine bases involves the use of activated esters, such as p-nitrophenyl esters, in the presence of a coupling agent. nih.gov This method, established in peptide synthesis, can be applied to achieve selective acylation.

The reactivity of the N2-methylamino group can be inferred from related systems like N2-modified guanosines, where substitution reactions are readily performed. nih.gov The N-methyl group may sterically hinder acylation to some extent compared to the primary amino groups at C4 and C5, but it also enhances the nucleophilicity of the nitrogen atom. The relative reactivity would likely be C5-NH₂ > C4-NH₂ > C2-NH(CH₃), making selective acylation at the C5 position feasible under controlled conditions.

Beyond acylation, other selective transformations can be performed on the triamine scaffold. One key reaction is the cyclization with one-carbon reagents to form fused bicyclic systems, such as purines. For example, pyrimidine-2,4,5-triamine can be cyclized with reagents like triethylorthoformate and acetic anhydride (B1165640) to construct the imidazole (B134444) ring, yielding 2-aminopurine (B61359). mdpi.com It is anticipated that this compound would undergo a similar reaction to produce N2-methylpurine derivatives.

Alkylation is another common derivatization. Studies on the methylation of diaminopyrimidines have shown that alkylation can occur on the endocyclic ring nitrogens, leading to iminopyrimidine structures. rsc.org This indicates that treatment of this compound with alkylating agents could result in a mixture of N-alkylated products on the exocyclic amino groups and the ring nitrogens, depending on the reaction conditions.

Mechanistic Investigations of this compound Formation Pathways

The synthesis of this compound, while not extensively detailed in dedicated literature, can be understood by examining established methodologies for constructing substituted pyrimidine triamines. The formation pathways are generally centered on the creation of the core pyrimidine ring followed by functional group interconversions, primarily the introduction and subsequent reduction of a nitro group at the 5-position.

Proposed Reaction Mechanisms and Intermediates

The most plausible synthetic route to this compound involves a multi-step process culminating in the reduction of a nitro-substituted pyrimidine precursor. A primary method for constructing the pyrimidine core itself is through the condensation of an N-C-N-containing compound with a three-carbon unit. wikipedia.org For the target molecule, this would involve using an N-methylated guanidine derivative.

A proposed synthetic pathway is outlined below:

Pyrimidine Ring Formation: The synthesis would likely initiate with the condensation reaction between N-methylguanidine and a derivative of a β-dicarbonyl compound, such as a malononitrile or cyanoacetate (B8463686) derivative, to form a 2-(methylamino)pyrimidine ring.

Nitration: The resulting 2-(methylamino)-4-aminopyrimidine intermediate would then undergo electrophilic nitration at the C5 position, which is activated for such a substitution. This step yields the key intermediate, 2-(methylamino)-4-amino-5-nitropyrimidine .

Reduction: The final and crucial step is the reduction of the 5-nitro group to a 5-amino group, yielding the target compound.

The mechanism for the reduction of the 5-nitro group is central to the formation of the triamine. This transformation is commonly achieved via catalytic hydrogenation or chemical reduction.

Catalytic Hydrogenation Mechanism: Using a catalyst such as Palladium on carbon (Pd/C) with hydrogen gas, the reaction proceeds through a series of intermediates on the catalyst surface.

Step 1: Adsorption of 2-(methylamino)-4-amino-5-nitropyrimidine onto the surface of the palladium catalyst.

Step 2: The nitro group is sequentially reduced. It is first reduced to a nitroso group, forming the 2-(methylamino)-4-amino-5-nitrosopyrimidine intermediate.

Step 3: The nitroso intermediate is further reduced to a hydroxylamino group, yielding 2-(methylamino)-4-amino-5-(hydroxylamino)pyrimidine .

Step 4: Finally, the hydroxylamino group is reduced to the primary amine, affording the final product, This compound .

Chemical Reduction Mechanism (with Sodium Dithionite): Reduction using sodium dithionite (Na₂S₂O₄) in an aqueous or alcoholic medium is another effective method. mdpi.comresearchgate.net

Step 1: In solution, sodium dithionite dissociates and can form the highly reactive sulfur dioxide radical anion (•SO₂⁻).

Step 2: This radical anion acts as a single-electron donor, transferring electrons to the electron-deficient nitro group of the pyrimidine substrate.

Step 3: This initiates a cascade of protonation and further electron transfers, proceeding through the same nitroso and hydroxylamino intermediates as seen in catalytic hydrogenation, ultimately leading to the formation of the 5-amino group. researchgate.net

The table below summarizes the key intermediates in the proposed pathway.

| Compound Name | Molecular Formula | Role in Synthesis |

| N-methylguanidine | CH₅N₃ | Starting N-C-N component |

| 2-(methylamino)-4-amino-5-nitropyrimidine | C₅H₆N₆O₂ | Key nitro-substituted intermediate |

| 2-(methylamino)-4-amino-5-nitrosopyrimidine | C₅H₆N₆O | Reaction Intermediate (during reduction) |

| 2-(methylamino)-4-amino-5-(hydroxylamino)pyrimidine | C₅H₆N₆O | Reaction Intermediate (during reduction) |

| This compound | C₅H₉N₅ | Final Product |

The selection of reagents for the reduction step can be critical. While methods like using tin or iron in an acidic medium are common for nitro reductions, they can sometimes lead to the formation of undesirable oily byproducts in similar pyrimidine syntheses. researchgate.net Sodium dithionite often provides a cleaner reaction for this class of compounds. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 N Methylpyrimidine 2,4,5 Triamine and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of chemical bonds can be determined, providing a molecular fingerprint. In the context of 2-N-methylpyrimidine-2,4,5-triamine and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups and understanding the electronic environment of the pyrimidine (B1678525) ring.

Key spectral features for pyrimidine derivatives include N-H and C-H stretching vibrations, as well as C=N and C-N stretching within the ring. vandanapublications.com For instance, N-H stretching vibrations for amine groups are typically observed in the 3200–3500 cm⁻¹ region. vandanapublications.com The presence of a methyl group, as in this compound, would be indicated by C-H stretching bands around 2800–3100 cm⁻¹. vandanapublications.com

The pyrimidine ring itself exhibits characteristic vibrations. C=N stretching absorptions are generally found between 1570–1620 cm⁻¹, while C=C and other C=N stretching modes appear in the 1450–1600 cm⁻¹ range. vandanapublications.com The precise position of these bands can be influenced by the nature and position of substituents on the ring. For example, the IR spectra of various N-substituted 2-amino-3-nitro- and 2-amino-4-methyl-5-nitropyridines have been measured to understand the influence of substituents on the vibrations of the pyridine (B92270) ring. researchgate.net

In a study of pyrimidine-2,4,5-triamine (B1267316), the IR spectrum showed a band at 3417 cm⁻¹ corresponding to N-H stretching vibrations. mdpi.com The synthesis of related pyrimidine derivatives also utilized IR spectroscopy to confirm the presence of functional groups. For example, the formation of chalcone (B49325) precursors for pyrimidine synthesis was confirmed by the appearance of a C=O stretching band between 1620-1699 cm⁻¹. researchgate.net

Table 1: Characteristic IR Absorption Bands for Pyrimidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (N-H) | Stretching | 3200–3500 | vandanapublications.com |

| Methyl (C-H) | Stretching | 2800–3100 | vandanapublications.com |

| Pyrimidine Ring (C=N) | Stretching | 1570–1620 | vandanapublications.com |

| Pyrimidine Ring (C=C, C=N) | Stretching | 1450–1600 | vandanapublications.com |

| Carbonyl (C=O) | Stretching | 1650–1750 | vandanapublications.com |

This table provides a generalized range for characteristic functional groups found in pyrimidine derivatives. The exact position of the absorption bands can vary based on the specific molecular structure and its environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules like this compound.

While a specific crystal structure for this compound was not found in the provided search results, the principles of X-ray crystallography have been widely applied to pyrimidine derivatives. For instance, the crystal structure of a pyrido[2,3-d]pyrimidine (B1209978) derivative was determined using single-crystal X-ray diffraction, which confirmed the molecular conformation. tandfonline.com This study also highlighted the importance of hydrogen bonding in forming the crystal lattice. tandfonline.com

In another example, X-ray diffraction data was reported for two 1-thia-2,3,4-triazolo-5-methylides, revealing charge separation within the molecules. capes.gov.br The analysis of pyrimidine methanesulfonamide (B31651) derivatives by X-ray crystallography has also been used to understand their three-dimensional exit vectors, which is important in fragment-based drug discovery. acs.org The Cambridge Crystallographic Data Centre is a key repository for such structural data. capes.gov.br

The structural analysis of 2-N-phenylamino-methyl-nitro-pyridine isomers by X-ray diffraction has shown how the position of a methyl substituent can modulate the structural architecture. nih.gov For example, 2-N-phenylamino-3-nitro-4-methylpyridine crystallizes in the triclinic system, while the 6-methyl isomer crystallizes in the monoclinic system. nih.gov

Table 2: Crystallographic Data for Representative Pyrimidine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea | - | - | Conformation consistent with DFT calculations; extensive hydrogen bonding. | tandfonline.com |

| 2-N-phenylamino-3-nitro-4-methylpyridine | Triclinic | P-1 | Non-planar conformation. | nih.gov |

| 2-N-phenylamino-3-nitro-6-methylpyridine | Monoclinic | P2₁/n | Asymmetric unit contains one molecule. | nih.gov |

This table presents examples of crystallographic data for related pyrimidine structures to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for the analysis of pyrimidine derivatives due to its high resolution and sensitivity. researchgate.net

Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of pyrimidine derivatives. researchgate.net In this technique, a nonpolar stationary phase (like C8 or C18 silica (B1680970) gel) is used with a polar mobile phase. researchgate.net The separation is typically achieved using columns of varying lengths and at room temperature. researchgate.net Detection is often carried out using UV-Vis or mass spectrometry detectors. researchgate.net

For the purity evaluation of synthetic RNAs, which can be considered complex pyrimidine-containing structures, ion-exchange chromatography (IEX) has been shown to be a suitable alternative to ion-pair reversed-phase chromatography (IP-RP), especially for longer sequences. nih.gov

Thin-layer chromatography (TLC) is another valuable chromatographic method for monitoring reaction progress and assessing purity. For instance, in the synthesis of pyrimidine derivatives, TLC was used to characterize the newly synthesized compounds. researchgate.net Different developing systems, such as mixtures of acetonitrile (B52724), methanol, dichloromethane, and ammonia (B1221849), have been used for the TLC analysis of various drugs. nih.gov

Table 3: Exemplary Chromatographic Conditions for Pyrimidine Derivative Analysis

| Technique | Stationary Phase | Mobile Phase Example | Detection | Reference |

| RP-HPLC | C18 Hypersil | Phosphate buffer (pH 3): methanol: acetonitrile (2:1:1 v/v) | UV at 235 nm | nih.gov |

| RP-HPLC | C8 or C18 silica gel | Isocratic or gradient systems with various mobile phases | UV or Mass Spectrometry | researchgate.net |

| TLC | Silica gel | Acetonitrile: methanol: dichloromethane: ammonia (10:6:3:1 v/v) | UV at 235 nm | nih.gov |

This table showcases typical chromatographic conditions that can be adapted for the analysis of this compound and its derivatives.

Theoretical and Computational Investigations of 2 N Methylpyrimidine 2,4,5 Triamine and Pyrimidine Based Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to provide information about molecular orbitals, electron distribution, and energetic properties. For pyrimidine (B1678525) derivatives, these calculations are crucial for predicting reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. DFT studies on aminopyrimidine derivatives provide detailed information about their molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in determining the molecule's chemical reactivity and electronic transitions.

In studies of various aminopyrimidine molecules, DFT calculations, often using functionals like B3LYP, have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. For instance, first-principles calculations on substituted aminopyrimidine molecules have elucidated their electronic and optical properties, providing a deeper understanding of their excitation characteristics. scispace.com The energy gap between the HOMO and LUMO is a key parameter derived from DFT calculations, indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The table below summarizes typical parameters obtained from DFT calculations for pyrimidine derivatives, illustrating the kind of data these studies yield.

| Parameter | Typical Calculated Value/Information | Significance |

| HOMO Energy | -5 to -7 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1 to -3 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3 to 5 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 1 to 5 Debye | Measures the overall polarity of the molecule. |

| Mulliken Charges | Varies by atom | Provides insight into the distribution of electron density. |

| NBO Analysis | Stabilization energies (E(2)) | Quantifies hyperconjugative and charge-transfer interactions. |

Note: The values presented are illustrative and can vary significantly depending on the specific pyrimidine derivative and the level of theory used.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2, and Configuration Interaction, CI), can provide highly accurate predictions of electronic properties.

For aminopyrimidine systems, ab initio calculations have been used to investigate the low-lying excited states and to understand their photophysical properties. researchgate.net These methods are particularly useful for studying phenomena where electron correlation is important, such as in the calculation of excited state energies and potential energy surfaces. For example, multi-reference ab initio methods have been employed to explore the conical intersections of the potential energy surfaces of aminopurines, which are structurally related to aminopyrimidines, providing explanations for their fluorescence properties. researchgate.net

While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties. For instance, they can be used to benchmark the results obtained from DFT calculations. The choice between DFT and ab initio methods often depends on the specific property being investigated and the available computational resources.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the three-dimensional structures and dynamic behavior of molecules. These methods are essential for understanding how the shape and flexibility of a molecule influence its interactions with other molecules, such as biological macromolecules.

The biological activity of a molecule is often critically dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For pyrimidine triamine scaffolds, understanding the preferred conformations is crucial for designing molecules that can fit into the binding site of a biological target.

Computational studies on diaminopyrimidine derivatives have utilized methods like single-crystal X-ray diffraction complemented by DFT to analyze their molecular conformations. acs.org These studies reveal that the conformation is influenced by a combination of steric and electronic factors, including intramolecular and intermolecular hydrogen bonding and stacking interactions. acs.org For 2-N-methylpyrimidine-2,4,5-triamine, the orientation of the amino and N-methylamino groups relative to the pyrimidine ring would be a key focus of conformational analysis. The presence of multiple amino groups allows for a variety of hydrogen bonding patterns, which can significantly influence the crystal packing and the molecule's interaction with biological targets.

Molecular dynamics (MD) simulations can provide further insights into the conformational flexibility of these scaffolds in different environments, such as in solution. MD simulations of diaminopyrimidine-based inhibitors have been used to study their binding modes and conformational dynamics within the active sites of enzymes, helping to elucidate the determinants of their inhibitory activity and selectivity. nih.gov

The electronic and steric properties of a pyrimidine scaffold can be finely tuned by altering the substituents on the ring. Computational studies are instrumental in systematically investigating the effects of different substituents on the molecule's properties.

Studies on substituted pyrimidines and related heterocycles have shown that electron-donating groups, such as amino groups, and electron-withdrawing groups have predictable effects on the electronic structure of the ring. nih.gov For example, the presence of an electron-donating amino group generally increases the electron density of the pyrimidine ring, which can influence its reactivity in electrophilic substitution reactions. csu.edu.au The position of the substituent also plays a critical role.

Computational methods can quantify these effects by calculating various molecular descriptors for a series of substituted compounds. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and quantum chemical parameters (e.g., HOMO/LUMO energies). By correlating these descriptors with experimentally observed properties, such as reaction rates or biological activity, a deeper understanding of substituent effects can be achieved.

The table below provides examples of how different substituents might be expected to influence the properties of a pyrimidine ring, based on general chemical principles and findings from computational studies on related aromatic systems.

| Substituent | Electronic Effect | Expected Impact on Pyrimidine Ring |

| -NH2 (Amino) | Electron-donating (by resonance) | Increases electron density, activates the ring towards electrophilic attack. |

| -CH3 (Methyl) | Weakly electron-donating (by induction) | Slightly increases electron density. |

| -Cl (Chloro) | Electron-withdrawing (by induction), weakly electron-donating (by resonance) | Deactivates the ring towards electrophilic attack. |

| -NO2 (Nitro) | Strongly electron-withdrawing (by resonance and induction) | Strongly deactivates the ring towards electrophilic attack. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

Numerous QSAR studies have been conducted on various classes of pyrimidine derivatives to understand the structural requirements for their biological activities, which include anticancer, antimicrobial, and enzyme inhibitory effects. nih.govresearchgate.netnih.gov These studies typically involve the calculation of a large number of molecular descriptors, which can be classified into several categories:

Electronic descriptors: Reflecting the electronic properties of the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular weight, volume, surface area).

Hydrophobic descriptors: Quantifying the hydrophobicity of the molecule (e.g., logP).

Topological descriptors: Describing the connectivity of atoms in the molecule.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. researchgate.netimist.ma

For aminopyrimidine-based derivatives, QSAR studies have successfully identified key structural features that influence their activity as, for example, inhibitors of specific enzymes. researchgate.net A QSAR model for a series of aminopyrimidine derivatives acting as CXCR4 antagonists was developed using PLS, demonstrating good predictive ability. imist.ma The descriptors included in the final QSAR models provide insights into the mechanism of action. For instance, the inclusion of electronic descriptors might suggest the importance of electrostatic interactions with the target, while the presence of steric descriptors could highlight the need for a specific shape to fit into the binding pocket.

The general workflow and key statistical parameters of a QSAR study are summarized in the table below.

| Step | Description | Key Statistical Parameters |

| 1. Data Set Preparation | A series of compounds with known biological activities is selected. | - |

| 2. Descriptor Calculation | A variety of molecular descriptors are calculated for each compound. | - |

| 3. Model Development | A statistical method is used to build a model correlating descriptors with activity. | R² (Coefficient of determination): Measures the goodness of fit of the model. |

| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. | Q² (Cross-validated R²): Measures the predictive ability of the model (internal validation). R²pred (Predictive R²): Measures the predictive ability of the model on an external test set. |

QSAR studies on pyrimidine derivatives have proven to be a valuable approach for rationalizing structure-activity relationships and for guiding the design of new, more potent analogs. nih.gov

Development of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For pyrimidine-based systems, QSAR is a critical tool for identifying which structural features are key to their function, thereby guiding the design of more potent and selective derivatives.

The development of a predictive QSAR model typically involves several key steps:

Data Set Curation: A series of pyrimidine derivatives with known biological activities (e.g., inhibitory concentrations like IC₅₀ or effective concentrations like EC₅₀) is compiled. researchpublish.com This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical, topological, and electronic properties. nih.gov

Model Generation: Statistical methods are employed to build a mathematical equation that correlates the calculated descriptors with the observed biological activity of the compounds in the training set. researchpublish.com Common methods used for pyrimidine derivatives include:

Multiple Linear Regression (MLR): This method creates a linear equation that describes the relationship between the activity and a small number of significant descriptors. nih.govresearchpublish.comscielo.brtandfonline.com

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between structure and activity that MLR might miss. nih.govtandfonline.com They have been shown to be powerful for predicting the activity of pyrimidine compounds. nih.gov

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large or when there is multicollinearity among them. scielo.br

The ultimate goal is to create a robust model that can accurately predict the activity of new, untested pyrimidine compounds based solely on their chemical structure. mdpi.com

Descriptors and Statistical Validation in Pyrimidine QSAR

The quality and predictive ability of a QSAR model depend heavily on the choice of molecular descriptors and the rigor of its statistical validation.

Molecular Descriptors in Pyrimidine QSAR

Descriptors are numerical representations of molecular properties. For pyrimidine systems, a wide array of descriptors are calculated to capture the structural nuances that influence biological activity. These can be broadly categorized as:

| Descriptor Category | Description | Examples Used in Pyrimidine Studies |

| Physicochemical | Describe properties like lipophilicity, electronic effects, and bulk. | SLogP (lipophilicity), Polarizability, Molar Refractivity. journalwjbphs.com |

| Topological | Quantify molecular shape, size, and branching based on the 2D graph of the molecule. | Valence connectivity indices. journalwjbphs.com |

| Electronic | Describe the electronic environment within the molecule. | E-State indices (electrotopological state). journalwjbphs.com |

| 3D Descriptors | Depend on the three-dimensional conformation of the molecule. | 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction), RDF (Radial Distribution Function) descriptors. researchpublish.com |

| Steric | Relate to the volume and shape of the molecule or its substituents. | Steric properties. scielo.br |

Software such as DRAGON is widely used to calculate a vast number of these descriptors for each molecule in a dataset. nih.govscielo.br The selection of the most relevant descriptors is a crucial step in building a predictive model. nih.gov

Statistical Validation

To ensure a QSAR model is robust and has genuine predictive power, it must undergo stringent statistical validation. tandfonline.com This involves both internal and external validation techniques.

| Validation Parameter | Description | Typical Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. It indicates the proportion of variance in the biological activity that is explained by the model. nih.gov | A higher value is better; values of 0.889 (MLR) and 0.998 (ANN) have been reported for pyrimidine models. nih.gov |

| Q² (Cross-Validated R²) | Assesses the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. researchgate.net A high Q² value (e.g., > 0.6) suggests a robust model. tandfonline.com | A higher Q² indicates better internal predictivity. nih.gov |

| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. This is considered the most stringent test of a model's predictive power. mdpi.com | A high value indicates good external predictivity. |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. A lower value indicates a better fit of the model to the data. nih.govtandfonline.com | Lower values are preferable. |

| Y-Randomization | A test to ensure the model is not the result of a chance correlation. The biological activity data is shuffled randomly, and a new QSAR model is built. A low R² for the randomized model confirms the original model's robustness. tandfonline.com | Low R² and Q² values for randomized models. tandfonline.com |

These statistical metrics collectively provide confidence in the QSAR model's ability to serve as a reliable predictive tool for designing new pyrimidine derivatives. researchgate.net

Molecular Docking and Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a pyrimidine derivative) when bound to a second molecule (a macromolecule or receptor, typically a protein) to form a stable complex. biotech-asia.org It is a cornerstone of structure-based drug design, providing insights into the binding mechanisms that are crucial for optimizing drug candidates. uomustansiriyah.edu.iq

In Silico Ligand-Target Binding Prediction Methodologies

The process of predicting ligand-target binding in silico involves several computational steps designed to simulate the physical binding process.

Preparation of Receptor and Ligand: The three-dimensional structures of both the target protein and the pyrimidine-based ligand are required. Protein structures are often obtained from experimental sources like the Protein Data Bank (PDB). The structures are prepared by adding hydrogen atoms, assigning charges, and removing any non-essential molecules like water. The ligand's 3D structure is generated and its energy is minimized to find a stable conformation. remedypublications.com

Defining the Binding Site: The active site, or the region on the protein where the ligand is expected to bind, is identified. This can be based on the location of a co-crystallized ligand in an experimental structure or predicted using pocket-finding algorithms.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the defined binding site. biotech-asia.org Software like AutoDock Vina and MOE (Molecular Operating Environment) are commonly used for this purpose. remedypublications.commdpi.com

Scoring and Ranking: Each generated pose (orientation and conformation) is evaluated using a scoring function, which estimates the binding affinity or free energy of binding. biotech-asia.org The poses are then ranked, with the lowest energy score typically representing the most likely binding mode. remedypublications.com These scores allow for the comparison of different pyrimidine derivatives and help prioritize compounds for synthesis and experimental testing. uomustansiriyah.edu.iq

This in silico approach enables the rapid screening of virtual libraries containing thousands of pyrimidine derivatives against a specific biological target, significantly accelerating the initial stages of drug discovery. biotech-asia.org

Analysis of Interaction Modes at Hypothetical Binding Sites

Once the most probable binding pose of a pyrimidine ligand is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein's active site is performed. This analysis is crucial for understanding the structural basis of molecular recognition and activity. Key interactions observed in pyrimidine-protein complexes include:

Hydrogen Bonds: These are critical for specific recognition and affinity. The nitrogen atoms in the pyrimidine ring and the amine substituents are common hydrogen bond donors and acceptors. nih.gov For example, studies have shown stable hydrogen bonds forming between pyrimidine inhibitors and the backbone amide of specific amino acid residues like Glycine (Gly605) in kinase targets. mdpi.com

Hydrophobic Interactions: Nonpolar parts of the pyrimidine ligand interact favorably with hydrophobic amino acid residues in the binding pocket (e.g., Valine, Leucine, Isoleucine). These interactions are a major driving force for binding. mdpi.commdpi.com Researchers often identify specific hydrophobic pockets within the active site that are key for ligand stability. mdpi.com

Pi-Interactions: The aromatic pyrimidine ring can engage in various pi-interactions, such as pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or pi-cation interactions with positively charged residues (e.g., Arginine). mdpi.com

By visualizing and analyzing these interactions, researchers can develop a "binding hypothesis". researchgate.net This hypothesis explains why a particular compound is active and provides a rational basis for modifying its structure to improve binding affinity and selectivity. For instance, if a specific hydrogen bond is identified as crucial, new derivatives can be designed to enhance this interaction, potentially leading to a more potent compound. mdpi.com

Chemical Reactivity and Derivatization Strategies for 2 N Methylpyrimidine 2,4,5 Triamine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient and, therefore, generally resistant to electrophilic aromatic substitution (EAS). However, the presence of three powerful electron-donating amino groups at the 2, 4, and 5-positions significantly activates the ring towards electrophilic attack. These amino groups, particularly the primary amines at C4 and C5 and the N-methylamino group at C2, increase the electron density of the pyrimidine ring, facilitating reactions with electrophiles.

The directing effect of the amino groups is paramount in determining the site of electrophilic substitution. In 2,4,6-triaminopyrimidine (B127396), a closely related analogue, protonation, a fundamental electrophilic attack, has been shown to occur at the C(5) position, leading to the formation of a stable cationic sigma-complex. nih.gov This suggests that the C5-position in 2-N-methylpyrimidine-2,4,5-triamine is highly nucleophilic. Furthermore, studies on 2,4-diaminopyrimidines have demonstrated that electrophilic substitution can occur at the C6-position. rsc.org

For this compound, electrophilic attack is anticipated to occur preferentially at the C6-position, which is ortho and para to the activating amino groups and is sterically accessible. Reactions such as nitration, halogenation, and Friedel-Crafts type acylations, under carefully controlled conditions, could potentially lead to C6-functionalized derivatives. For instance, nitrosation of 2,4,6-triaminopyrimidine with sodium nitrite (B80452) in dilute acetic acid readily yields 5-nitroso-2,4,6-triaminopyrimidine (B18466), highlighting the high reactivity of the activated pyrimidine ring towards even mild electrophiles. google.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product |

| HNO₃/H₂SO₄ | 2-N-methyl-6-nitropyrimidine-2,4,5-triamine |

| Br₂/FeBr₃ | 6-bromo-2-N-methylpyrimidine-2,4,5-triamine |

| RCOCl/AlCl₃ | 6-acyl-2-N-methylpyrimidine-2,4,5-triamine |

It is crucial to note that the strong basicity of the amino groups can lead to side reactions with Lewis acid catalysts typically employed in Friedel-Crafts reactions. Therefore, reaction conditions must be judiciously chosen to favor ring substitution over N-acylation or complexation with the catalyst.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient pyrimidines, particularly when a good leaving group is present at the C2, C4, or C6 positions. In the case of this compound, the amino groups are poor leaving groups, making direct nucleophilic substitution on the pyrimidine ring challenging under standard conditions.

However, the pyrimidine ring can be rendered susceptible to nucleophilic attack through prior modification. For instance, if a hydroxyl group were present at C4 or C6, it could be converted into a better leaving group, such as a tosylate or a halide. Subsequent treatment with a nucleophile would then lead to substitution.

While direct SNAr on this compound is not a primary reaction pathway, understanding the principles of nucleophilic substitution on related pyrimidine systems is instructive. For example, the reaction of 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the displacement of the chloro group. google.com This highlights the lability of halogens at the C4 position towards nucleophilic attack.

In the context of this compound, derivatization strategies would likely involve initial functionalization of the ring, for instance, through electrophilic halogenation at C6, followed by nucleophilic displacement of the newly introduced halide.

Reactions Involving Amino Groups for Further Functionalization and Cyclization

The amino groups of this compound are key handles for a wide range of chemical transformations, including acylation, alkylation, and, most importantly, cyclization reactions to form fused heterocyclic systems. The vicinal arrangement of the amino groups at C4 and C5 is particularly significant as it provides a platform for the construction of a five-membered imidazole (B134444) ring, leading to the formation of a purine (B94841) scaffold.

A notable example is the synthesis of 2-aminopurine (B61359) from pyrimidine-2,4,5-triamine (B1267316). The cyclization of the vicinal diamine with a one-carbon synthon, such as triethyl orthoformate in the presence of acetic anhydride (B1165640), leads to the formation of the imidazole ring fused to the pyrimidine core. This reaction is a cornerstone in purine chemistry and demonstrates the synthetic potential of the triaminopyrimidine scaffold.

The reactivity of the individual amino groups can be modulated. The 2-N-methylamino group is less nucleophilic than the primary amino groups at C4 and C5. This difference in reactivity can, in principle, be exploited for selective functionalization.

Furthermore, the amino groups can react with various carbonyl compounds. For instance, the reaction of 4,5,6-triaminopyrimidine with 3-dimethylaminopropiophenones leads to the formation of novel 4-aryl-2,3-dihydropyrimido[4,5-b] rsc.orgresearchgate.netdiazepines, showcasing a regioselective condensation and cyclization pathway. researchgate.net

Table 2: Representative Cyclization Reactions of Aminopyrimidines

| Starting Pyrimidine | Reagent | Product | Reference |

| Pyrimidine-2,4,5-triamine | Triethyl orthoformate, Acetic anhydride | 2-Aminopurine | N/A |

| 4,5,6-Triaminopyrimidine | 3-Dimethylaminopropiophenone | 4-Aryl-2,3-dihydropyrimido[4,5-b] rsc.orgresearchgate.netdiazepine | researchgate.net |

Ring Transformations and Rearrangement Reactions of Pyrimidine Scaffolds

The pyrimidine ring, under certain conditions, can undergo ring transformation reactions, where the initial heterocyclic ring is converted into a different one. These transformations are often driven by the attack of a nucleophile, leading to ring-opening followed by a new ring-closure event.

While specific examples of ring transformations starting directly from this compound are not extensively documented, studies on related pyrimidine derivatives provide valuable insights. For instance, 5-nitropyrimidines are known to undergo ring transformation to pyridines upon treatment with α-phenylacetamidines. documentsdelivered.com This type of transformation involves the nucleophilic attack of the amidine on the pyrimidine ring, leading to the cleavage of the N1-C6 and N3-C4 bonds and subsequent recyclization.

Another example is the degenerate ring transformation of N-methylpyrimidinium salts. Treatment of these salts with reagents like cyanamide (B42294) or amidines can lead to the formation of 2-substituted pyrimidines, where the N1-C2 fragment of the original ring is replaced. wur.nl

Given the electron-rich nature of this compound, it is less prone to the nucleophilic attack that initiates many of these ring transformations compared to electron-deficient pyrimidines like 5-nitropyrimidine. However, derivatization to introduce electron-withdrawing groups or quaternization of a ring nitrogen could render the molecule more susceptible to such rearrangements.

Catalytic Methodologies in Pyrimidine Functionalization

Modern catalytic methods have emerged as powerful tools for the direct functionalization of C-H bonds in heterocyclic compounds, offering more efficient and atom-economical synthetic routes compared to traditional methods. For aminopyrimidines, these catalytic strategies provide pathways for selective derivatization.

Palladium-catalyzed cross-coupling reactions are particularly noteworthy. A straightforward strategy for the arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine cores has been developed using readily available aryl halides and alkenes. rsc.org This approach is highly regioselective and proceeds through either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. This methodology could be directly applicable to this compound for the introduction of various substituents at the C6-position, assuming the directing group effect of the amino groups steers the functionalization to this site.

Nickel catalysis has also been employed for the electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with functionalized aryl halides, leading to the formation of 4-amino-6-arylpyrimidines in moderate to high yields. nih.gov This demonstrates the utility of nickel catalysts in forming C-C bonds on the pyrimidine scaffold.

Furthermore, site-selective C-H functionalization strategies have been developed for the C2-selective amination of pyrimidines. nih.gov These methods often involve the in-situ generation of pyrimidinyl iminium salt intermediates, which then react with amine nucleophiles.

Table 3: Overview of Catalytic Functionalization Methods for Aminopyrimidines

| Catalytic System | Reaction Type | Position Functionalized | Reference |

| Palladium | C-H Arylation/Olefination | C5 | rsc.org |

| Nickel/Electrochemical | Cross-coupling | C6 | nih.gov |

| N/A (Reagent-based) | C-H Amination | C2 | nih.gov |

These catalytic methodologies offer a versatile toolkit for the late-stage functionalization of the this compound core, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The Pyrimidine Triamine Scaffold in Contemporary Chemical Biology Research

Design Principles for Pyrimidine-based Scaffolds in Molecular Design

The design of molecules centered around a pyrimidine (B1678525) core, such as 2-N-methylpyrimidine-2,4,5-triamine, is guided by established principles that leverage the inherent properties of this heterocyclic system. These scaffolds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. nih.govnih.gov

Structural Analogies and Mimicry in Molecular Recognition

The pyrimidine ring system is a fundamental component of nucleobases like cytosine, thymine, and uracil, making it a natural starting point for designing molecules that mimic endogenous ligands. utah.edu The arrangement of nitrogen atoms within the pyrimidine ring of this compound allows for a variety of hydrogen bonding patterns, which are crucial for molecular recognition at the active sites of proteins and enzymes.

A key example of this mimicry is seen in the design of kinase inhibitors, where the pyrimidine scaffold can act as a bioisostere for the purine (B94841) ring of ATP, competing for the ATP-binding site. nih.govnih.gov For instance, derivatives of 2,4-diaminopyrimidine (B92962) have been shown to effectively inhibit thiamine (B1217682) transporters by mimicking the key features of thiamine. nih.gov A pharmacophore model suggests that these compounds can adopt a conformation that aligns with the essential binding elements of the natural substrate. nih.gov The introduction of a methyl group at the N-2 position, as in this compound, can further refine these interactions, potentially enhancing selectivity and potency by probing specific pockets within a binding site.

Structural analogs of the core pyrimidine triamine structure are actively explored to understand and optimize these interactions. For example, replacing or modifying substituents on the pyrimidine ring can drastically alter binding affinity and specificity. frontiersin.orgnih.gov Computational methods like free energy landscape (FEL) analysis are employed to understand the dynamic nature of these interactions and the conformational changes that occur upon binding. frontiersin.org

Rational Design of Pyrimidine Derivatives for Specific Molecular Interactions

The rational design of pyrimidine derivatives, including those based on the this compound scaffold, is a cornerstone of modern drug discovery. nih.govnih.gov This approach involves the strategic modification of the core structure to achieve specific interactions with a biological target.

Key strategies in the rational design of pyrimidine-based compounds include:

Molecular Hybridization: This technique involves combining the pharmacophoric elements of two or more known bioactive molecules to create a new hybrid compound with potentially enhanced activity. nih.gov

Scaffold Hopping: This strategy aims to identify novel scaffolds that can reproduce the key interactions of a known ligand while offering improved properties such as selectivity or metabolic stability. nih.gov

Structure-Based Design: Utilizing the three-dimensional structure of a target protein, ligands can be designed to fit precisely into the binding site, maximizing favorable interactions. The nitrogen atoms of the pyrimidine ring and its amino substituents are frequent participants in hydrogen bonds with amino acid residues in the hinge region of kinases. nih.gov

The design of inhibitors for targets such as BET proteins and kinases has successfully employed a hybrid strategy, incorporating a pyrimidine-based hinge binder with other pharmacophores to create dual-target inhibitors. nih.gov The specific substitution pattern on the pyrimidine ring is critical; for example, the presence of a 2,4-diaminopyrimidine moiety is a common feature in many potent kinase inhibitors. nih.gov The N-methyl group in this compound can influence solubility, metabolic stability, and binding orientation within the target protein.

Pyrimidine Derivatives as Building Blocks for Complex Molecular Architectures

Pyrimidine derivatives, including triamines like this compound, are versatile building blocks in synthetic organic chemistry. researchgate.netresearchgate.netorganic-chemistry.org Their inherent reactivity and multiple functionalization points allow for the construction of more complex heterocyclic systems.

Applications in Heterocycle Synthesis (e.g., purines, other fused systems)

One of the most significant applications of pyrimidine triamines is in the synthesis of purines and other fused heterocyclic systems. The Traube purine synthesis, a classical method, utilizes a 4,5-diaminopyrimidine (B145471) as a key intermediate. pharmaguideline.com This intermediate is cyclized with a one-carbon unit, such as formic acid, to form the fused imidazole (B134444) ring of the purine. pharmaguideline.comdatapdf.com

Specifically, pyrimidine-2,4,5-triamine (B1267316) can be synthesized from 5-nitropyrimidine-2,4-diamine (B43640) through the reduction of the nitro group. mdpi.com This triamine then serves as a direct precursor to 2-aminopurine (B61359) via cyclization with reagents like triethylorthoformate. mdpi.com

The pyrimidine triamine scaffold is also a starting point for the synthesis of other fused systems, such as:

Thieno[2,3-d]pyrimidines: These have been investigated for their antimalarial properties. nih.gov

Pyrido[1,2-a]thieno[3,2-e]pyrimidines: Synthesized from 2-aminothiophene derivatives. nih.gov

1,2,4-Triazolo[1,5-a]pyrimidines: These purine isosteres are synthesized through various methods, including the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds. nih.gov

Pyrimido[1,6-a]pyrimidines and Pyrimido[1,6-c]pyrimidines: These scaffolds are of interest for their diverse biological activities. nih.gov

Combinatorial Chemistry Approaches Utilizing Pyrimidine Triamines

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of diverse compounds for high-throughput screening. nih.govnih.gov The pyrimidine scaffold is ideally suited for this approach due to its ability to be functionalized at multiple positions. enamine.net

DNA-encoded libraries (DELs) represent a modern application of combinatorial chemistry where each small molecule is tagged with a unique DNA sequence. This technology allows for the screening of billions of compounds simultaneously. Pyrimidine cores are used as modular scaffolds in DELs to create libraries with drug-like properties. nih.gov

Target-directed dynamic combinatorial chemistry (tdDCC) is another advanced approach where the biological target itself selects the best-fitting ligands from a dynamic library of building blocks. nih.gov Pyrimidine-containing aldehydes and other derivatives can be used as building blocks in these libraries to identify novel inhibitors for various enzymes. nih.gov While direct examples utilizing this compound in large combinatorial libraries are not extensively documented, its structural features make it a prime candidate for inclusion in such synthetic efforts to explore vast chemical space.

Mechanistic Chemical Biology of Pyrimidine Scaffold Interactions

Understanding the molecular mechanisms by which pyrimidine-containing compounds exert their biological effects is a key focus of chemical biology. mdpi.com The this compound scaffold, with its multiple hydrogen bond donors and acceptors, can engage in a variety of specific interactions with biological macromolecules.

A prominent example of the mechanistic study of pyrimidine scaffolds is in the field of kinase inhibition. The 2,4-diaminopyrimidine moiety is a well-established "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov This interaction mimics the binding of the adenine (B156593) portion of ATP. The substituents at other positions of the pyrimidine ring then determine the selectivity and potency by interacting with other regions of the ATP-binding pocket.

The interaction of 2,4-diaminopyrimidine-containing drugs with thiamine transporters provides another detailed mechanistic insight. nih.gov These compounds have been shown to be inhibitors and substrates of thiamine transporters THTR-1 and THTR-2. nih.gov This interaction is believed to be the basis for certain observed side effects, highlighting the importance of understanding off-target interactions.

The metal-chelating properties of some pyrimidine derivatives, particularly fused systems like 1,2,4-triazolo[1,5-a]pyrimidines, have been exploited to create complexes with transition metals. nih.govmdpi.com These complexes can have unique biological activities, and their mechanisms may involve redox cycling or specific interactions with metalloenzymes. nih.gov The triamine substitution pattern on a pyrimidine ring, as in this compound, could also confer metal-coordinating properties, opening another avenue for mechanistic exploration.

The study of structure-activity relationships (SAR) is fundamental to mechanistic chemical biology. By systematically modifying the structure of a pyrimidine-based compound and observing the effects on its biological activity, researchers can deduce the key molecular interactions responsible for its function. nih.gov

Enzyme Inhibition Principles Mediated by Pyrimidine Derivatives

While there is no specific data on the enzyme inhibition profile of this compound, the broader class of pyrimidine derivatives has been extensively studied as enzyme inhibitors. For instance, various 2,4,5-trisubstituted pyrimidines have been designed and synthesized as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription with implications in cancer therapy. Similarly, aminopyrimidine derivatives have been investigated as selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), another important target in cancer treatment. nih.gov These studies highlight the potential of the pyrimidine core to be tailored for specific enzyme active sites. The inhibitory activity of these compounds is often attributed to their ability to form hydrogen bonds and other interactions with key amino acid residues within the enzyme's binding pocket. However, without specific experimental data, the precise inhibitory capabilities and mechanisms of this compound remain speculative.

Nucleic Acid-Mimetic Properties of Pyrimidine Derivatives

The structural similarity of pyrimidine derivatives to the natural nucleobases (cytosine, thymine, and uracil) underpins their potential as nucleic acid mimetics. Modified pyrimidine nucleotides are widely used to modulate the properties of oligonucleotides for therapeutic and diagnostic applications. For example, modifications at the 2'-position of the sugar ring in pyrimidine nucleotides have been shown to influence the activity of small interfering RNAs (siRNAs) in RNA interference pathways. nih.gov Furthermore, the introduction of bridged nucleic acids (BNAs) containing a pyrimidine base can enhance the stability of triplex DNA structures at physiological pH. nih.gov These examples demonstrate the principle of using modified pyrimidines to mimic and interact with nucleic acids. The potential of this compound to act as a nucleic acid mimetic would depend on its ability to form stable base pairs with natural nucleobases, a property that has not been experimentally verified.

Emerging Applications of Pyrimidine Triamines in Advanced Chemical Probes

A notable application of the pyrimidine triamine scaffold is in the development of fluorescent chemical probes. A recent study has demonstrated that a series of 2,4,5-triaminopyrimidine derivatives can function as fluorescent probes for monitoring cell viability. rsc.orgresearchgate.net These compounds exhibit environment-sensitive fluorescence and can discriminate between live and dead cells by specifically interacting with double-stranded DNA in dead cells, resulting in a significant fluorescence enhancement. rsc.orgresearchgate.net This research highlights the potential of the triaminopyrimidine core as a fluorophore for biological imaging. Additionally, other pyrimidine-based sensors have been developed for the detection of microorganisms like Pseudomonas aeruginosa. rsc.org While these findings are promising for the general class of pyrimidine triamines, there is no specific evidence to suggest that this compound has been developed or utilized as an advanced chemical probe.

Analytical Approaches for the Characterization and Quantification of Pyrimidine Triamines in Research Contexts

Advanced Chromatographic Techniques for Pyrimidine (B1678525) Triamine Analysis

Chromatographic methods are central to the separation and analysis of complex mixtures containing pyrimidine triamines. When coupled with mass spectrometry, these techniques provide powerful tools for both qualitative and quantitative analysis.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the analysis of pyrimidine derivatives in biological samples. nih.govspringernature.com This technique offers rapid and efficient separation of highly polar metabolites within a short timeframe. nih.gov Ion-pairing reversed-phase (IP-RP) UPLC-MS/MS is particularly effective for retaining and separating charged molecules like pyrimidine nucleotides on a reverse-phase column. nih.gov

Method development for pyrimidine analysis using LC-MS/MS involves optimizing several parameters to achieve reliable quantification. This includes the careful selection of ion transitions, cone voltage, and collision energy for each specific analyte in multiple-reaction monitoring (MRM) mode. nih.gov Validation of the method is critical and typically assesses linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov For instance, a developed LC-MS/MS method for 41 purine (B94841) and pyrimidine metabolites demonstrated excellent precision with intra-day and inter-day coefficients of variation (CV) ranging from 1.4-6.3% and 1.3-15.2%, respectively. nih.gov The accuracy of such methods is often confirmed through external quality control programs and analyte recovery studies. nih.gov

Table 1: UPLC-MS/MS Parameters for Pyrimidine Analysis

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| Chromatography | Ion-Pair Reversed Phase | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive & Negative | nih.gov |

| Capillary Voltage | 3.00 - 3.75 kV | nih.gov |

| Source Temperature | 150 °C | nih.gov |

| Desolvation Temp. | 450 °C | nih.gov |

| Detection Mode | Multiple-Reaction Monitoring (MRM) | nih.gov |

| Intra-day Precision | 1.4 - 6.3% CV | nih.gov |

| Inter-day Precision | 1.3 - 15.2% CV | nih.gov |

| Analyte Recovery | 61 - 121% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) provides another robust platform for the analysis of pyrimidine bases. nih.gov Since many pyrimidines are not inherently volatile, a derivatization step is often required. Silylation is a common technique used to convert the non-volatile pyrimidine bases into their more volatile trimethylsilyl (B98337) derivatives, making them suitable for GC analysis. nih.gov

This method has been successfully applied to determine pyrimidine bases like uracil, thymine, and cytosine in biological materials such as plasma and tissues. nih.gov The combination of gas chromatography-mass fragmentography and total ion monitoring allows for both sensitive and accurate quantification. nih.gov Detection limits using this approach can be as low as the nanogram per milliliter range for plasma samples. nih.gov

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of pyrimidine derivatives, particularly in bulk form or in simpler matrices.

UV-VIS spectrophotometry is a rapid and sensitive technique for the quantitative estimation of pyrimidine derivatives. nih.govnih.gov The method relies on the principle that these compounds absorb ultraviolet or visible light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law. nih.gov

The development of a UV-VIS method involves identifying the wavelength of maximum absorbance (λmax) for the target pyrimidine derivative, where there is no interference from diluents. nih.govnih.gov Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), and includes assessing parameters like linearity, accuracy, precision, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). nih.gov For example, a validated method for a pyrimidine derivative showed linearity in the concentration range of 50 to 150 μg/ml with a high correlation coefficient (r² = 0.997). nih.gov

Table 2: Validation Parameters for a UV-VIS Spectrophotometric Method for a Pyrimidine Derivative

| Validation Parameter | Result | Reference |

|---|---|---|

| λmax | 275 nm | nih.gov |

| Linearity Range | 50 - 150 µg/ml | nih.gov |

| Correlation Coefficient (r²) | 0.997 | nih.gov |

| Precision (%RSD) | < 1.5% | nih.gov |

| Accuracy (% Recovery) | 98.97% - 99.83% | nih.gov |

| Limit of Detection (LOD) | 145.2 µg | nih.gov |

| Limit of Quantitation (LOQ) | 440.0 µg | nih.gov |

Electrochemical Methods for Pyrimidine Derivative Detection

Electrochemical methods present a sensitive and low-cost alternative for the detection of pyrimidine derivatives. electrochemsci.org These techniques measure the changes in electrical signals (like current or potential) that occur when the analyte interacts with an electrode surface. Sinusoidal voltammetry, for example, has been used for the direct electrochemical detection of both purine- and pyrimidine-based nucleic acids at a copper electrode, achieving submicromolar detection limits. nih.gov

However, the direct electrooxidation of pyrimidine bases at conventional electrodes can be challenging due to their high oxidation potentials and slow electron transfer kinetics. electrochemsci.org To overcome these difficulties, chemically modified electrodes, such as those incorporating multiwalled carbon nanotubes or silicon carbide nanoparticles, have been developed to enhance the electrochemical response. electrochemsci.org The electrochemical reduction of pyrimidines has also been studied using techniques like cyclic voltammetry at a hanging mercury drop electrode. researchgate.net

Sample Preparation and Matrix Effects in Pyrimidine Triamine Analysis

Effective sample preparation is a critical step to ensure accurate quantification and to minimize interference from the sample matrix. In complex biological samples like urine or plasma, matrix components can significantly impact the analytical signal, a phenomenon known as the matrix effect. nih.govyoutube.com

Matrix effects can cause either ion suppression or enhancement in mass spectrometry-based methods, leading to underestimation or overestimation of the analyte concentration. youtube.com These effects arise when co-eluting matrix components interfere with the ionization efficiency of the target analyte in the ion source. youtube.com To mitigate matrix effects, several strategies can be employed. A simple approach is the dilution of the sample, which can reduce the concentration of interfering substances. nih.gov Another common strategy is the use of matrix-matched calibration standards, where standards are prepared in a blank matrix extract that is similar to the samples being analyzed. youtube.com The matrix effect can be quantified by comparing the response of an analyte in a matrix-matched standard to its response in a pure solvent standard at the same concentration. youtube.comyoutube.com

Future Research Directions and Unexplored Avenues for 2 N Methylpyrimidine 2,4,5 Triamine Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of pyrimidine (B1678525) chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methods. Future research should prioritize the creation of novel synthetic pathways to 2-N-methylpyrimidine-2,4,5-triamine and its derivatives that are both high-yielding and sustainable.

Current synthetic strategies often rely on multi-step procedures that may involve harsh reagents and generate significant waste. For instance, the synthesis of substituted pyrimidines can be achieved through a four-component coupling reaction, but this may require functionalized silanes and specific aromatic nitriles. nih.gov A more recent two-step synthesis for pyrimido[4,5-d]pyrimidines has shown promise with yields up to 57%. mdpi.com However, there is a clear need for more direct and atom-economical approaches.

Key areas for development include:

One-Pot Syntheses: Designing multi-component reactions where this compound or its precursors can be assembled in a single synthetic operation. This would streamline the process, reduce purification steps, and minimize solvent usage.

Catalytic Methods: Exploring transition-metal or organocatalytic systems to facilitate the construction of the pyrimidine ring and the introduction of the N-methyl and amino groups with high selectivity and efficiency.

Green Chemistry Approaches: Utilizing greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or flow chemistry) to reduce the environmental impact of the synthesis. For example, some research has focused on greener synthetic methodologies for pyrazolo[1,5-a]pyrimidines. rsc.org

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Multi-component Reactions | High efficiency, reduced steps, molecular diversity | Identification of compatible starting materials, optimization of reaction conditions |

| Catalytic C-N Coupling | High selectivity, milder reaction conditions | Catalyst cost and stability, substrate scope limitations |

| Flow Chemistry | Enhanced safety, scalability, precise control of parameters | Initial setup cost, potential for clogging |

| Biocatalysis | High stereoselectivity, environmentally friendly | Enzyme stability and availability, limited substrate scope |

Advanced Computational Prediction and Design of Pyrimidine Triamine Analogues

Computational chemistry offers powerful tools for the rational design and prediction of the properties of novel molecules. For this compound, computational methods can guide the synthesis of analogues with tailored electronic, steric, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models for the biological activity of pyrimidine triamine derivatives. researchgate.net These models can identify key structural features that are crucial for a desired activity, thereby guiding the design of more potent compounds. researchgate.netpreprints.org

Molecular Docking: This technique can be used to predict the binding modes of this compound analogues within the active sites of biological targets. nih.govnih.govnih.gov By understanding these interactions, researchers can design molecules with improved binding affinity and selectivity.

Density Functional Theory (DFT) Calculations: DFT can provide insights into the electronic structure, reactivity, and spectroscopic properties of these compounds. jchemrev.com This information is valuable for understanding their chemical behavior and for designing molecules with specific electronic properties for materials science applications.

The integration of these computational tools can significantly accelerate the discovery and optimization of new pyrimidine triamine-based compounds for various applications.

Exploration of Unconventional Reactivity Patterns

The unique arrangement of amino groups on the pyrimidine ring of this compound suggests the potential for novel and unconventional reactivity. Future research should aim to explore these reactivity patterns to access new chemical space.

Skeletal Editing: The pyrimidine skeleton can undergo ring-opening and ring-closing cascade reactions, allowing for its transformation into other heterocyclic systems like pyrazoles. rsc.org Investigating such "skeletal editing" reactions with this compound could lead to the discovery of new molecular frameworks with interesting properties.

Post-Synthetic Modification: The amino groups of this compound serve as handles for further functionalization. Exploring a wider range of reactions at these positions, such as selective N-alkylation, N-arylation, and acylation, could generate a diverse library of derivatives. The protonated amine group in pyrimidine derivatives is a key feature for certain biological interactions. nih.govacs.org

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the amino groups or a halogenated precursor to engage in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would enable the introduction of a wide variety of substituents onto the pyrimidine core.

Integration of Pyrimidine Triamines into Advanced Materials Science Research

The nitrogen-rich and electron-donating nature of this compound makes it an attractive building block for advanced materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple nitrogen atoms can act as coordination sites for metal ions, enabling the construction of novel coordination polymers and MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Organic Electronics: The electronic properties of pyrimidine derivatives suggest their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The development of pyrazolo[1,5-a]pyrimidines as fluorophores highlights the potential in this area. rsc.org

High-Energy Materials: The high nitrogen content and potential for forming extensive hydrogen bonding networks make pyrimidine triamines interesting candidates for the development of new energetic materials with good thermal stability and performance. rsc.org

The table below summarizes potential material science applications:

| Application Area | Relevant Properties of Pyrimidine Triamines | Potential Research Focus |

| Metal-Organic Frameworks | Multiple coordination sites, structural rigidity | Synthesis of novel linkers, tuning of pore size and functionality |

| Organic Electronics | Tunable electronic properties, charge transport capabilities | Design of new p-type or n-type semiconductors, development of emissive materials |

| High-Energy Materials | High nitrogen content, high heat of formation | Synthesis of energetic salts, investigation of detonation properties |

Synergistic Approaches in Experimental and Theoretical Pyrimidine Chemistry

The most significant advances in understanding and utilizing this compound will come from a close integration of experimental and theoretical approaches. nih.gov

Iterative Design-Synthesis-Testing Cycles: Computational predictions should guide synthetic efforts, and the experimental results should, in turn, be used to refine and improve the computational models. preprints.org This synergistic loop can dramatically accelerate the development of new compounds with desired properties.

Mechanistic Investigations: A combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and theoretical calculations can be used to elucidate the mechanisms of key reactions involving pyrimidine triamines. This fundamental understanding is crucial for optimizing existing reactions and discovering new ones.